

Zingibroside R1: A Comprehensive Technical Guide on its Discovery, and History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Zingibroside R1, a dammarane-type triterpenoid saponin, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an indepth exploration of the discovery and history of **Zingibroside R1**, presenting key data in a structured format, detailing experimental protocols from its initial isolation and characterization, and visualizing relevant workflows. Initially identified in the roots of Panax notoginseng and subsequently found in other plant species such as Panax japonicus, this document serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Zingibroside R1 is a naturally occurring saponin characterized by a complex glycosidic structure attached to a triterpenoid aglycone. Saponins, a diverse group of plant secondary metabolites, are known for their wide range of pharmacological effects, and **Zingibroside R1** is no exception. It has been reported to be present in several medicinal plants, including Panax japonicus, Meryta lanceolata, and Polyscias fruticosa[1]. This guide will delve into the seminal research that led to the discovery and elucidation of its chemical identity.

Discovery and Nomenclature



The history of **Zingibroside R1** begins in the early 1980s. The compound, with the Chemical Abstracts Service (CAS) registry number 80930-74-1, was first reported in a 1981 publication in the Chemical and Pharmaceutical Bulletin. In this paper, a group of researchers led by J. Zhou first described the isolation and structure elucidation of two new saponins from the roots of Sanchi-Ginseng (Panax notoginseng).

Interestingly, the compound we now know as **Zingibroside R1** was originally named Notoginsenoside-R1 in this initial publication. The renaming to **Zingibroside R1** likely occurred in subsequent research to better reflect its chemical properties or upon its isolation from a different plant genus, though the precise reason for the nomenclature change is not explicitly detailed in the readily available literature.

Physicochemical and Spectroscopic Data

The initial characterization of **Zingibroside R1** (then Notoginsenoside-R1) laid the foundation for its identification. The following tables summarize the key quantitative data from early and subsequent studies.

Table 1: Physicochemical Properties of Zingibroside R1

Property	Value
Molecular Formula	C42H66O14
Molecular Weight	795.0 g/mol
Appearance	White powder
Melting Point	Not consistently reported in initial findings
Optical Rotation	Not consistently reported in initial findings

Table 2: Spectroscopic Data for **Zingibroside R1** (from early publications)



Spectroscopic Method	Key Observations
Infrared (IR) Spectroscopy	Absorption bands indicative of hydroxyl groups, a carboxyl group, and glycosidic linkages.
Mass Spectrometry (MS)	Provided crucial information for determining the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and sugar moieties.
¹ H-NMR Spectroscopy	Revealed signals corresponding to the triterpenoid nucleus and the sugar protons, allowing for the determination of the number and type of sugar units.
¹³ C-NMR Spectroscopy	Provided detailed information on the carbon skeleton of the aglycone and the sugar residues, confirming the dammarane-type structure and the nature of the glycosidic bonds.

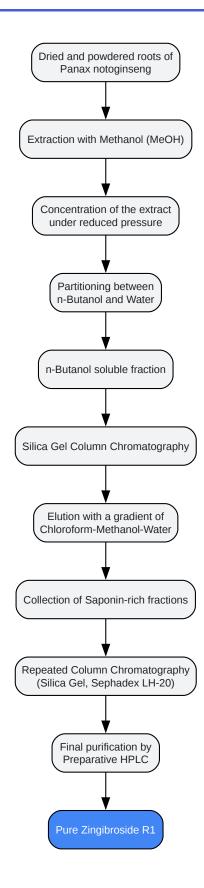
Experimental Protocols

The following are detailed methodologies for the isolation and structural elucidation of **Zingibroside R1**, based on the seminal work and general practices in natural product chemistry.

Isolation of Zingibroside R1 from Panax notoginseng Roots

This protocol is a generalized representation of the methods described in the early literature for the extraction and purification of saponins.





Click to download full resolution via product page

Caption: Isolation workflow for Zingibroside R1.

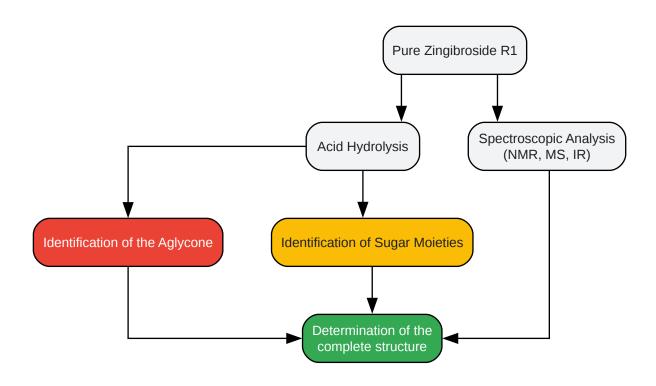


- Plant Material Preparation: The roots of Panax notoginseng were dried, pulverized, and prepared for extraction.
- Extraction: The powdered plant material was exhaustively extracted with methanol at room temperature.
- Concentration: The methanolic extract was concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract was suspended in water and partitioned with nbutanol. The n-butanol layer, containing the saponins, was collected and concentrated.
- Column Chromatography: The n-butanol extract was subjected to silica gel column chromatography.
- Gradient Elution: The column was eluted with a solvent gradient of chloroform-methanolwater to separate the saponin mixture into fractions.
- Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC) to identify those containing **Zingibroside R1**.
- Further Purification: Fractions rich in Zingibroside R1 were combined and subjected to repeated column chromatography on silica gel and Sephadex LH-20 for further purification.
- Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Zingibroside R1**.

Structure Elucidation of Zingibroside R1

The determination of the complex structure of **Zingibroside R1** involved a combination of chemical and spectroscopic methods.





Click to download full resolution via product page

Caption: Structure elucidation workflow for **Zingibroside R1**.

- Acid Hydrolysis: A sample of pure Zingibroside R1 was subjected to acid hydrolysis to cleave the glycosidic bonds, separating the aglycone from the sugar moieties.
- Aglycone Identification: The aglycone was isolated and its structure was identified using spectroscopic methods (NMR, MS) and by comparison with known triterpenoid structures.
- Sugar Identification: The sugar components in the aqueous hydrolysate were identified by gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization, and their absolute configurations were determined.
- Spectroscopic Analysis of the Intact Molecule: The intact Zingibroside R1 molecule was
 extensively analyzed using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC,
 HMBC) NMR spectroscopy to determine the sequence of the sugar units and the points of
 attachment to the aglycone. Mass spectrometry provided confirmation of the molecular
 weight and fragmentation patterns consistent with the proposed structure.

Conclusion



The discovery of **Zingibroside R1**, initially as Notoginsenoside-R1, in the early 1980s marked a significant contribution to the field of natural product chemistry. The meticulous work of researchers in isolating and elucidating its complex structure has paved the way for subsequent investigations into its biological activities and potential therapeutic applications. This technical guide provides a foundational understanding of the history and initial scientific investigation of **Zingibroside R1**, offering valuable insights for researchers and professionals dedicated to advancing the frontiers of natural product science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- To cite this document: BenchChem. [Zingibroside R1: A Comprehensive Technical Guide on its Discovery, and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150650#discovery-and-history-of-zingibroside-r1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com